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Compound of Interest

Compound Name: Raf265

Cat. No.: B1314548 Get Quote

Introduction: Raf265 (also known as CHIR-265) is an orally bioavailable, small-molecule multi-

kinase inhibitor with significant potential in oncology. Developed as a potent inhibitor of both the

RAF signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR-2), Raf265
targets two critical pathways involved in tumor growth, proliferation, and angiogenesis. This

dual mechanism of action suggests its potential efficacy across a range of human cancers,

particularly those driven by mutations in the Ras/Raf/MEK/ERK pathway, such as melanoma.

This document provides a detailed overview of Raf265, its mechanism of action, preclinical

efficacy, and clinical findings, tailored for researchers and drug development professionals.

Mechanism of Action: Dual Pathway Inhibition
Raf265 exerts its antineoplastic effects by concurrently inhibiting two major signaling cascades:

the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR-

2 pathway, a key mediator of angiogenesis.

RAF Kinase Inhibition: Raf265 is a potent inhibitor of several RAF kinase isoforms, including

B-Raf, mutant B-Raf (V600E), and C-Raf. The B-Raf V600E mutation is a known oncogenic

driver in approximately 60% of human melanomas. By binding to and inhibiting these

kinases, Raf265 blocks the downstream phosphorylation of MEK and ERK, leading to cell

cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.

VEGFR-2 Inhibition: The compound also potently inhibits VEGFR-2, disrupting the signaling

cascade initiated by VEGF. This action hinders the formation of new blood vessels

(angiogenesis) that tumors require to grow and metastasize. In xenograft models with wild-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1314548?utm_src=pdf-interest
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


type Ras/Raf, the antitumor activity of Raf265 appears to be primarily driven by this anti-

angiogenic effect, as evidenced by decreased vessel density.

The dual inhibition of these pathways offers a comprehensive approach to cancer therapy,

simultaneously targeting tumor cell-intrinsic proliferation signals and the tumor's supportive

microenvironment.
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Caption: Dual inhibitory mechanism of Raf265 on the MAPK/ERK and VEGFR-2 pathways.

Preclinical Data
The antitumor activity of Raf265 has been characterized in a variety of preclinical models,

including biochemical assays, cell-based assays, and in vivo xenograft studies.

In Vitro Kinase and Cellular Inhibition
Raf265 demonstrates potent inhibition against key kinases in both cell-free and cell-based

environments. The compound is particularly effective against the B-Raf V600E mutant, which is

a key therapeutic target.

Target Assay Type IC50 / EC50 (nM) Reference

B-Raf (V600E) Biochemical 0.5

Cell-based 140

B-Raf (Wild Type) Biochemical 70

C-Raf Biochemical 19

VEGFR-2 Cell-free 30

Cell-based 190

c-Kit Cell-based 1100

PDGFRβ Cell-based 790

Table 1: In vitro inhibitory activity of Raf265 against various kinases.

In cell proliferation assays, the sensitivity of tumor cells to Raf265 correlates with their B-Raf

mutation status; cells with mutant B-Raf are the most sensitive. For instance, in HT29 (B-Raf

V600E) and MDAMB231 (B-Raf G464V) cells, Raf265 shows inhibitory activity with an IC50 of

5 to 10 μM.

In Vivo Antitumor Activity
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In vivo studies using xenograft models have confirmed the antitumor efficacy of Raf265. The

compound has been shown to induce tumor regression, particularly in models with B-Raf

mutations.

Cancer Type Model Treatment Outcome Reference

Melanoma
Orthotopic

patient implants

40 mg/kg, daily

for 30 days

41% of tumors (7

of 17) showed

>50% reduction

in growth.

Responders

were

predominantly B-

Raf wild-type (5

of 7).

Colorectal

Cancer

HCT116

Xenografts
12 mg/kg

71% to 72%

tumor volume

inhibition (TVI%).

Melanoma
A375M

Xenografts
100 mg/kg (oral)

Inhibition of FDG

accumulation

and decreased

tumor volumes.

Table 2: Summary of in vivo efficacy of Raf265 in xenograft models.

In B-Raf mutant tumors, Raf265-induced regression is associated with decreased

phosphorylation of MEK and modulation of cell-cycle markers like p27, cyclin D1, and Ki67. In

B-Raf wild-type models, its efficacy is linked more closely to the inhibition of angiogenesis.

Experimental Protocols
Preclinical Orthotopic Melanoma Xenograft Model
A key preclinical study utilized an orthotopic implant model to evaluate Raf265's effectiveness

in a setting that more closely mimics clinical disease.

Experimental Design:
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Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.

Implantation: Tumor tissues were orthotopically implanted into nude mice.

Tumor Growth & Cohort Selection: Of the 34 patient tumors, 17 successfully grew in mice

and were used for the drug response evaluation.

Treatment: Mice bearing established tumors were treated with Raf265 at a dose of 40 mg/kg

daily for 30 days.

Endpoint Analysis: The primary endpoint was tumor growth inhibition. Secondary analyses

included the evaluation of MEK/ERK phosphorylation, proliferation markers (Ki-67, Cyclin

D1), and apoptosis markers via tissue microarray analysis. Genetic mutation profiles (e.g., B-

Raf, N-Ras) were correlated with drug response.
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Orthotopic Xenograft Protocol

1. Obtain fresh metastatic
melanoma tumors from patients

2. Orthotopically implant
tumor tissue into nude mice

3. Monitor for successful
tumor engraftment and growth

4. Randomize tumor-bearing mice
into treatment cohorts

5. Administer Raf265 (40 mg/kg/day)
or vehicle for 30 days

6. Measure tumor volume
and assess response

7. Analyze tumors for biomarkers
(pMEK, Ki-67, etc.)

Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of Raf265 in patient-derived xenografts.

Clinical Studies
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Raf265 has been evaluated in a first-in-human, Phase I/II, open-label, dose-escalation study in

patients with locally advanced or metastatic melanoma, irrespective of their B-Raf mutation

status (NCT00304525).

Study Design and Objectives
The primary goals of the study were to determine the maximum tolerated dose (MTD), dose-

limiting toxicities (DLTs), safety profile, and pharmacokinetics of orally administered Raf265.

The trial enrolled 77 patients, of whom 39 (51%) had B-Raf-mutant melanoma and 33 (43%)

had B-Raf wild-type disease.

Clinical Findings
The study established an MTD of 48 mg once daily. Raf265 demonstrated antitumor activity in

patients with both B-Raf-mutant and B-Raf wild-type melanoma, a distinguishing feature

compared to more selective B-Raf V600E inhibitors.
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Parameter Finding Reference

Patient Population

77 patients with

advanced/metastatic

melanoma (51% B-Raf mutant,

43% B-Raf wild-type).

Maximum Tolerated Dose

(MTD)

48 mg once daily, continuous

dosing.

Pharmacokinetics
Long serum half-life of

approximately 200 hours.

Objective Response Rate

(ORR)

12.1% (8 of 66 evaluable

patients) had an objective

response. This included one

complete response (in a B-Raf

WT patient) and seven partial

responses.

Metabolic Response

20.7% (12 of 58 evaluable

patients) showed a partial

metabolic response as

measured by FDG-PET

imaging.

Pharmacodynamics

On-treatment tumor biopsies

showed dose-dependent

inhibition of p-ERK. A

significant increase in

placental growth factor and a

decrease in soluble VEGFR-2

were observed, confirming

target engagement of the

angiogenic pathway.

Common Adverse Events

(AEs)

Fatigue (52%), diarrhea (34%),

weight loss (31%), and

vitreous floaters (27%).
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Grade 3/4 Toxicities

Overall rate was 53.2%. At

higher doses,

thrombocytopenia and

diarrhea were notable.

Table 3: Summary of Phase I/II Clinical Trial Results for Raf265 in Melanoma.

Conclusion
Raf265 is a dual RAF/VEGFR-2 inhibitor that has demonstrated antitumor activity in both

preclinical models and clinical trials for melanoma. Its ability to target both the primary tumor

cell proliferation pathway and angiogenesis provides a strong rationale for its use in oncology.

Notably, its clinical activity in both B-Raf-mutant and B-Raf wild-type melanoma patients

suggests a broader therapeutic potential than inhibitors selective for only the B-Raf V600E

mutation. While the observed response rates and toxicity profile at tolerable doses have

presented challenges, the study of Raf265 provides a valuable framework for the ongoing

development of pan-RAF inhibitors and combination therapies targeting angiogenesis in cancer

treatment.

To cite this document: BenchChem. [The Role of Raf265 in Oncology: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314548#what-is-the-role-of-raf265-in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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